trans-4-(4-Morpholinyl)-3-pyrrolidinol chemical structure and molecular weight
trans-4-(4-Morpholinyl)-3-pyrrolidinol chemical structure and molecular weight
An In-Depth Technical Guide to trans-4-(4-Morpholinyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a cornerstone scaffold.[1][2] Its prevalence in FDA-approved drugs is a testament to its utility in enhancing aqueous solubility, modulating physicochemical properties, and providing a three-dimensional framework that allows for precise interaction with biological targets.[1][2][3] The pyrrolidine nucleus, a saturated five-membered nitrogen heterocycle, is a key component of the natural amino acid proline, which is integral to the structure of countless proteins.[1][4] When functionalized, the pyrrolidine scaffold offers a rich vector space for medicinal chemists to explore in the quest for improved potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific, highly functionalized derivative: trans-4-(4-Morpholinyl)-3-pyrrolidinol . This molecule uniquely combines the well-established pyrrolidine core with a morpholine substituent—another "privileged" structure in medicinal chemistry known for conferring favorable properties such as improved metabolic stability and desirable lipophilicity.[5] The presence of the hydroxyl group and the defined trans stereochemistry further adds to its potential as a sophisticated building block for complex, biologically active molecules. We will delve into its chemical identity, physicochemical properties, and its strategic application in the synthesis of novel pharmaceutical agents.
Part 1: Core Molecular Attributes
Chemical Structure and Stereochemistry
The fundamental identity of a molecule lies in its structure. trans-4-(4-Morpholinyl)-3-pyrrolidinol is characterized by a pyrrolidine ring substituted at the 3- and 4-positions with a hydroxyl (-OH) group and a morpholinyl group, respectively. The designation "trans" specifies the relative stereochemistry of these two substituents, indicating they are on opposite sides of the pyrrolidine ring plane.
The precise stereochemical configuration is critical for biological activity, as enantiomers often exhibit vastly different interactions with chiral protein targets.[2] The SMILES string O[C@@H]1N2CCOCC2 represents a specific enantiomeric pair, (3R,4R) and its mirror image (3S,4S).[6]
Caption: Retrosynthetic pathway for the target molecule.
Exemplary Experimental Protocol (Proposed)
This protocol is a conceptual workflow based on the iridium-catalyzed amination of triols. [7]Optimization would be required to maximize yield and stereoselectivity for this specific transformation.
Objective: To synthesize trans-4-(4-Morpholinyl)-3-pyrrolidinol from 1,2,4-butanetriol and morpholine.
Materials:
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1,2,4-Butanetriol
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Morpholine
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Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂)
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Anhydrous solvent (e.g., Toluene)
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Inert gas (Argon or Nitrogen)
Step-by-Step Workflow:
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Reactor Setup: A dried Schlenk flask is charged with the Iridium(III) catalyst under an inert atmosphere.
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Reagent Addition: Anhydrous toluene, 1,2,4-butanetriol, and morpholine are added sequentially via syringe. Rationale: Maintaining an inert and anhydrous environment is crucial to prevent catalyst deactivation and side reactions.
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Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a period determined by reaction monitoring (e.g., 12-24 hours). Rationale: Thermal energy is required to drive the catalytic cycle, including the initial dehydrogenation step.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel. Rationale: Purification is essential to isolate the target compound from the catalyst, unreacted starting materials, and any byproducts.
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Characterization: The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The trans stereochemistry would be confirmed by 2D NMR techniques such as NOESY.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
